molecular formula C8H7BrFNO2 B2402492 Methyl 2-amino-4-bromo-3-fluorobenzoate CAS No. 1825390-63-3

Methyl 2-amino-4-bromo-3-fluorobenzoate

Cat. No.: B2402492
CAS No.: 1825390-63-3
M. Wt: 248.051
InChI Key: MYJPKZVETCGEEU-UHFFFAOYSA-N
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Future Directions

While specific future directions for Methyl 2-amino-4-bromo-3-fluorobenzoate are not available, compounds with similar functional groups have been studied for their photoactive properties . This suggests potential future research directions in the field of light-responsive materials.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of methyl 2-amino-4-bromo-3-fluorobenzoate typically involves a multi-step organic synthesis process. The starting material, methyl benzoate, undergoes a series of reactions including fluorination, bromination, and amination to yield the final product . The reaction conditions often involve the use of specific reagents and catalysts to facilitate each step. For instance, fluorination may require the use of a fluorinating agent such as Selectfluor, while bromination can be achieved using bromine or N-bromosuccinimide (NBS) under controlled conditions .

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch or continuous processes. The reaction conditions are optimized to ensure high yield and purity of the product. The use of automated reactors and advanced monitoring systems helps in maintaining consistent quality and efficiency .

Chemical Reactions Analysis

Types of Reactions

Methyl 2-amino-4-bromo-3-fluorobenzoate can undergo various types of chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

    Substitution Reactions: Formation of iodinated or chlorinated derivatives.

    Oxidation Reactions: Formation of nitro derivatives.

    Reduction Reactions: Formation of primary amines.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Methyl 2-amino-4-bromo-3-fluorobenzoate is unique due to its specific substitution pattern on the benzene ring, which imparts distinct chemical and physical properties. The combination of amino, bromo, and fluoro groups makes it a versatile intermediate for various synthetic applications .

Properties

IUPAC Name

methyl 2-amino-4-bromo-3-fluorobenzoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H7BrFNO2/c1-13-8(12)4-2-3-5(9)6(10)7(4)11/h2-3H,11H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MYJPKZVETCGEEU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=C(C(=C(C=C1)Br)F)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H7BrFNO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

248.05 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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